5-Decyn-1-ol
Overview
Description
5-Decyn-1-ol: is an organic compound with the molecular formula C10H18O . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound consists of a ten-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a triple bond between the fifth and sixth carbons. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Mechanism of Action
Target of Action
It’s known that 5-decyn-1-ol is used in the synthesis of multi-substituted cyclopropanes , which suggests that it may interact with enzymes or other proteins involved in this process.
Mode of Action
Given its use in the synthesis of multi-substituted cyclopropanes , it’s likely that this compound interacts with its targets to facilitate this chemical reaction.
Biochemical Pathways
Considering its role in the synthesis of multi-substituted cyclopropanes , it can be inferred that this compound may influence pathways related to this process.
Result of Action
Given its role in the synthesis of multi-substituted cyclopropanes , it’s likely that this compound contributes to the production of these compounds at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Decyn-1-ol can be synthesized through several methods. One common method involves the isomerization of 2-Decyn-1-ol. The process typically involves the use of lithium and potassium tert-butoxide in the presence of 1,3-diaminopropane. The reaction is carried out under an inert atmosphere, such as argon, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-Decyn-1-al. This process involves the use of a palladium catalyst and hydrogen gas under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 5-Decyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-Decyn-1-al or further to 5-Decynoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-Decanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 5-Decyn-1-al, 5-Decynoic acid.
Reduction: 5-Decanol.
Substitution: 5-Decyn-1-chloride, 5-Decyn-1-bromide.
Scientific Research Applications
5-Decyn-1-ol is utilized in various scientific research applications, including:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, particularly in the development of enzyme inhibitors.
Industry: It is used in the manufacture of fine chemicals, electroplating, and the perfumery industry.
Comparison with Similar Compounds
- 5-Hexyn-1-ol
- 4-Pentyn-1-ol
- 2-Pentyn-1-ol
- 3-Octyn-1-ol
- 3-Butyn-1-ol
- 3-Pentyn-1-ol
Comparison: 5-Decyn-1-ol is unique among these compounds due to its longer carbon chain and the position of the triple bond. This structural difference influences its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. For example, the longer carbon chain in this compound provides more flexibility in synthetic applications compared to shorter-chain alkynols .
Properties
IUPAC Name |
dec-5-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNGQCWAKHVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7071365 | |
Record name | 5-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7071365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68274-97-5 | |
Record name | 5-Decyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68274-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068274975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Decyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7071365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-decyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-DECYN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDL5G6522J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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